molecular formula C20H16F3N5O B2588598 5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 767317-73-7

5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2588598
M. Wt: 399.377
InChI Key: HQCMZPSKQKKDKT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine . It contains a benzene ring substituted with one or more trifluoromethyl

Scientific Research Applications

Anticancer Research

Specific Scientific Field

Medicinal Chemistry and Oncology

Summary of Application

The compound’s anticancer potential has garnered significant interest. Researchers investigate its effects on cancer cell lines and its ability to induce apoptosis. It inhibits cyclin-dependent kinase (CDK) enzymes, which play a crucial role in cell cycle regulation.

Experimental Procedures

  • Synthesis : The compound can be synthesized using various methods, including microwave-mediated, catalyst-free synthesis . Researchers typically follow established protocols to obtain high yields.

Results and Outcomes

  • Anticancer Activity : The compound demonstrates excellent anticancer activity against various cancer cell lines . It induces apoptosis, leading to cell death.

Antimalarial Research

Specific Scientific Field

Medicinal Chemistry and Tropical Medicine

Summary of Application

The compound serves as a reactant for synthesizing ruthenium (II)-Hmtpo complexes, which exhibit antimalarial activity .

Experimental Procedures

Results and Outcomes

properties

IUPAC Name

5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O/c1-12-16(18(29)27-15-5-3-2-4-6-15)17(28-19(26-12)24-11-25-28)13-7-9-14(10-8-13)20(21,22)23/h2-11,17H,1H3,(H,27,29)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCMZPSKQKKDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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